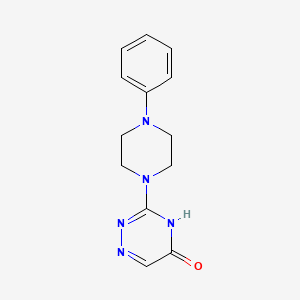

3-(4-Phenylpiperazin-1-yl)-1,2,4-triazin-5-ol

Description

3-(4-Phenylpiperazin-1-yl)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted at the 3-position with a 4-phenylpiperazine moiety. The triazin-5-ol scaffold contributes to hydrogen bonding via its hydroxyl group, which may enhance solubility and target interactions.

Properties

Molecular Formula |

C13H15N5O |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

3-(4-phenylpiperazin-1-yl)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C13H15N5O/c19-12-10-14-16-13(15-12)18-8-6-17(7-9-18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,19) |

InChI Key |

ADYUPUDHTALFDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=CC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1-piperazinyl)-1,2,4-Triazin-5(2H)-one typically involves the reaction of 4-phenylpiperazine with a triazine derivative under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-(4-phenyl-1-piperazinyl)-1,2,4-Triazin-5(2H)-one .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1-piperazinyl)-1,2,4-Triazin-5(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazine oxide, while reduction could produce a triazine amine derivative .

Scientific Research Applications

3-(4-phenyl-1-piperazinyl)-1,2,4-Triazin-5(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1-piperazinyl)-1,2,4-Triazin-5(2H)-one involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity. For instance, it has been shown to interact with serotonin and dopamine receptors, influencing neurotransmitter pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-(4-Phenylpiperazin-1-yl)-1,2,4-triazin-5-ol and related compounds:

Notes:

- Substituents: The phenylpiperazine group enhances receptor affinity compared to methylpiperazine () due to π-π interactions .

- Molecular Weight : Higher molecular weights (e.g., 437.65 g/mol in adamantyl derivatives) may limit blood-brain barrier penetration compared to the parent compound (244.30 g/mol) .

Pharmacological Activity

- 5-HT2A Receptor Antagonism: Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) in inhibits platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate.

- Enzyme Inhibition : Adamantane-containing triazole-thione derivatives () are predicted to inhibit proteasome ATP-ase, likely due to hydrophobic interactions from adamantyl and phenylpiperazine groups. The triazin-5-ol analog may lack this activity due to its smaller size .

Spectroscopic and Computational Analysis

- IR/Raman Spectra : Adamantyl-triazole-thione derivatives (–9) exhibit characteristic S–H (thione) and C–N (triazole) stretches at 2550 cm⁻¹ and 1600 cm⁻¹, respectively. In contrast, triazin-5-ol derivatives would show O–H stretches near 3200–3400 cm⁻¹, aiding structural differentiation .

- UV/Vis Spectra : Charge-transfer transitions in adamantyl derivatives (λmax ~ 270 nm) differ from triazin-5-ol’s n→π* transitions (~240 nm), reflecting electronic differences between thione and hydroxyl groups .

Biological Activity

3-(4-Phenylpiperazin-1-yl)-1,2,4-triazin-5-ol is a compound of significant interest due to its unique structural features and potential biological activities. This compound combines a phenylpiperazine moiety with a triazine ring, which may influence its pharmacological properties and interactions with biological targets.

Structural Characteristics

The molecular formula of 3-(4-phenylpiperazin-1-yl)-1,2,4-triazin-5(2H)-one is C13H15N5O, with a molecular weight of 257.29 g/mol. The IUPAC name for this compound is 3-(4-phenylpiperazin-1-yl)-4H-1,2,4-triazin-5-one. Its structure allows it to potentially interact with various biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N5O |

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | 3-(4-phenylpiperazin-1-yl)-4H-1,2,4-triazin-5-one |

| InChI | InChI=1S/C13H15N5O/c19 |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN=CC(=O)N3 |

The biological activity of 3-(4-phenylpiperazin-1-yl)-1,2,4-triazin-5-ol is primarily attributed to its interaction with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions can modulate neurotransmitter pathways, potentially leading to various therapeutic effects.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. Notably:

-

Cytotoxicity : The compound has been evaluated for its effects on the viability of cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values indicate the concentration required for 50% inhibition of cell viability.

Cell Line IC50 (µM) HCT-116 4.5 - 6.0 MCF-7 5.5 - 7.5 HeLa Variable - Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest at G0/G1 and G2/M phases without inhibiting MDM2-p53 interactions. This suggests a p53-independent pathway for inducing cell death .

Structure-Activity Relationship (SAR)

The presence of the 4-phenylpiperazin-1-yl substituent significantly enhances the anticancer activity of related compounds. Variations in substituents on the phenyl ring can lead to notable differences in potency against various cancer cell lines .

Case Studies

Research has shown that compounds similar to 3-(4-phenylpiperazin-1-yl)-1,2,4-triazin-5-ol exhibit promising results in preclinical models:

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptosis markers in treated cells compared to controls .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment resulted in a concentration-dependent increase in the sub-G1 population, indicating apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.